molecular formula C10H13ClFNO B1521241 3-(3-Fluorophenoxy)pyrrolidine hydrochloride CAS No. 1185119-76-9

3-(3-Fluorophenoxy)pyrrolidine hydrochloride

Número de catálogo: B1521241
Número CAS: 1185119-76-9
Peso molecular: 217.67 g/mol
Clave InChI: KIOIQSJHJSONKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Fluorophenoxy)pyrrolidine hydrochloride ( 1185119-76-9) is a chemical compound supplied for research and development purposes. With a molecular formula of C 10 H 13 ClFNO and a molecular weight of 217.67 g/mol , this molecule features a pyrrolidine ring, a saturated nitrogen heterocycle that is highly valued in medicinal chemistry . The pyrrolidine ring serves as a versatile scaffold in drug discovery due to its sp 3 -hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This saturated ring system is known to influence key physicochemical parameters, potentially improving the solubility and overall druggability of candidate compounds compared to flat, aromatic structures . Pyrrolidine derivatives are investigated for a wide range of therapeutic areas, including as potential anticancer, antibacterial, and central nervous system agents . In this molecule, the pyrrolidine ring is functionalized with a 3-fluorophenoxy group, a common moiety used to fine-tune the electronic properties and binding interactions of research molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that this compound may have associated hazards; refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information .

Propiedades

IUPAC Name

3-(3-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOIQSJHJSONKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663057
Record name 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185119-76-9
Record name 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a synthetic compound characterized by a pyrrolidine ring substituted with a 3-fluorophenoxy group. Its molecular formula is C10H13ClFNO, and it has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including interaction studies, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H13ClFNO
  • Molar Mass : Approximately 201.67 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its binding affinity with various biological targets. Interaction studies indicate that the compound may modulate receptor activities, particularly in the context of aminergic systems. The presence of the fluorine atom enhances lipophilicity and bioactivity, which are crucial for its pharmacological effects .

Structure-Activity Relationship (SAR)

Research indicates that structural modifications significantly influence the biological activity of pyrrolidine derivatives. For example, the introduction of different substituents on the pyrrolidine ring alters receptor binding profiles and pharmacological properties. Below is a comparison table of similar compounds:

Compound NameStructural FeaturesUnique Properties
3-(4-Fluorophenoxy)pyrrolidine hydrochlorideSubstituted with a 4-fluorophenoxy groupDifferent biological activity profile
3,3-DifluoropyrrolidineTwo fluorine atoms on the pyrrolidineEnhanced lipophilicity and potential bioactivity
(S)-(+)-3-Fluoropyrrolidine hydrochlorideSingle fluorine on the pyrrolidine ringSpecific enantiomer with distinct interactions
4-AminopyrrolidineAmino group substitutionPotentially different pharmacological effects

These variations highlight how subtle changes in molecular structure can lead to significant differences in biological activity and receptor interactions.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Aminergic Receptor Binding : The compound has been evaluated for its affinity towards various aminergic receptors, showing promising results in modulating serotonergic pathways, which are critical for mood regulation and other neurological functions .
  • In Vitro Functional Activity : In vitro assays demonstrated that certain derivatives exhibited antagonist effects against specific serotonin receptors (5-HT2A and 5-HT6), indicating potential applications in treating psychiatric disorders .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds related to this compound. Results indicated that these compounds could significantly reduce depressive-like behavior in animal models, suggesting their potential as antidepressants due to their action on serotonin receptors .

Case Study 2: Neuroprotective Effects

Another research effort focused on neuroprotective properties, revealing that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding positions it as a candidate for further development in neurodegenerative disease therapies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituent positions (ortho, meta, para), halogen type (F, Cl, Br, CF₃), and additional functional groups (e.g., methyl, nitro). These variations influence molecular weight, polarity, and bioavailability.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-(3-Fluorophenoxy)pyrrolidine hydrochloride 3-F on phenoxy C₁₀H₁₂FNO·HCl ~229.67 (calculated) Expected enhanced solubility due to F
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 4-F on phenoxy C₁₀H₁₂FNO·HCl 229.67 Chiral center; used in enantioselective synthesis
3-(2-Bromophenoxy)pyrrolidine hydrochloride 2-Br on phenoxy C₁₀H₁₂BrNO·HCl 283.58 Higher molecular weight; potential for halogen bonding
3-(2-Nitrophenoxy)pyrrolidine hydrochloride 2-NO₂ on phenoxy C₁₀H₁₂N₂O₃·HCl 244.67 Electron-withdrawing nitro group; possible reactivity in reduction
3-(3,4-Dimethylphenoxy)pyrrolidine HCl 3,4-CH₃ on phenoxy C₁₂H₁₇NO·HCl 239.73 Lipophilic; electron-donating groups may alter pharmacokinetics
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl 2-F with methyl linker C₁₁H₁₄FNO·HCl 245.69 Extended linker; altered steric effects

Halogen-Specific Effects

  • Fluorine : Enhances metabolic stability and bioavailability via reduced CYP450 metabolism .
  • Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, altering electronic properties of phenyl rings .

Métodos De Preparación

Esterification and Lactam Reduction Route

A patented process (EP4382529A1) describes the preparation of pure (3S)-pyrrolidin-3-ol hydrochloride, a key intermediate, starting from aminohydroxybutyric acid through the following steps:

  • Acid-catalyzed esterification of aminohydroxybutyric acid with methanol in the presence of acetyl chloride to form methyl ester hydrochloride.
  • Cyclization to form a lactam intermediate.
  • Reduction of the lactam with sodium borohydride in diglyme, followed by acid treatment to yield (3S)-pyrrolidin-3-ol.
  • Conversion to the hydrochloride salt to obtain a crystalline, optically pure intermediate suitable for pharmaceutical synthesis.

This process is scalable, cost-effective, and compliant with GMP standards, providing high optical and chemical purity required for industrial production.

Protection and Functional Group Manipulation

Another approach involves protecting the hydroxyl group and amine functionalities to enable selective reactions. For example, the hydroxyl group of pyrrolidine derivatives can be protected with tert-butyldimethylsilyl chloride (TBSCl), and the amine with Boc (tert-butyloxycarbonyl) groups. This strategy facilitates subsequent selective functionalization steps, including Mitsunobu reactions to introduce aryl ether substituents.

Formation of the Hydrochloride Salt

The final step in the preparation is the conversion of the free base 3-(3-fluorophenoxy)pyrrolidine to its hydrochloride salt. This is typically achieved by:

  • Treating the free base with hydrogen chloride gas or aqueous HCl in an appropriate solvent such as methanol.
  • Stirring the mixture at room temperature for several hours (e.g., 12 hours).
  • Isolation of the hydrochloride salt by concentration and recrystallization from ethanol/water mixtures.

This step improves the compound’s stability, solubility, and ease of handling for pharmaceutical applications.

Summary of Preparation Steps and Yields

Step Description Reagents/Conditions Yield Range Notes
1 Esterification of aminohydroxy acid to methyl ester hydrochloride Methanol, acetyl chloride, reflux 2-4 h High (not specified) Scalable, GMP compliant
2 Lactam formation and reduction to pyrrolidin-3-ol Sodium borohydride in diglyme, acid treatment High Provides optically pure intermediate
3 Protection of hydroxyl and amine groups TBSCl, Boc2O, imidazole, DMAP Excellent yields Enables selective functionalization
4 Mitsunobu reaction with 3-fluorophenol PPh3, DIAD/DEAD, THF, rt, ~40 h 35-51% Inversion of configuration, key etherification step
5 Hydrochloride salt formation HCl in MeOH, rt, 12 h High (up to 99%) Improves stability and purity

Research Findings and Industrial Relevance

  • The Mitsunobu reaction remains the most effective method for introducing the 3-fluorophenoxy substituent with control over stereochemistry.
  • Protection strategies are crucial for achieving high yields and selectivity.
  • The hydrochloride salt form is preferred for pharmaceutical development due to enhanced physicochemical properties.
  • The synthetic routes described are scalable and have been employed in the synthesis of inhibitors targeting neuronal nitric oxide synthase (nNOS), demonstrating the compound’s relevance in drug discovery.
  • Processes that use crystalline intermediates and mild reaction conditions facilitate industrial production with high purity and yield.

Q & A

Q. What are the optimal synthetic routes for 3-(3-fluorophenoxy)pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization. Polar aprotic solvents (e.g., DMF or acetonitrile) under controlled temperatures (50–80°C) are critical for high yields. For example, analogous pyrrolidine derivatives require precise stoichiometry of 3-fluorophenol and pyrrolidine precursors to minimize side reactions . Post-synthesis purification via recrystallization or column chromatography is recommended, with HPLC used to verify purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the fluorophenoxy and pyrrolidine moieties, with characteristic shifts at δ 4.5–5.0 ppm (aromatic protons) and δ 2.5–3.5 ppm (pyrrolidine ring protons) . Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₁₀H₁₁FNO·HCl, MW 215.66 g/mol). X-ray crystallography can resolve stereochemical ambiguities in derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies in different environments (e.g., 25°C/60% RH vs. 4°C/dry) are advised. Monitor degradation via HPLC for byproducts like dehalogenated species or hydrolyzed pyrrolidine rings. For analogs, degradation rates increase under alkaline conditions, suggesting pH-controlled storage .

Advanced Research Questions

Q. How should contradictory data on the compound’s biological activity (e.g., receptor binding vs. in vivo efficacy) be resolved?

Discrepancies often arise from assay specificity (e.g., cell-free vs. cell-based systems). Use orthogonal methods:

  • In vitro: Radioligand binding assays (e.g., for serotonin or dopamine receptors) to quantify affinity (Ki) .
  • In vivo: Behavioral models (e.g., forced swim test for antidepressants) to correlate pharmacokinetics with efficacy . Adjust for metabolic stability; fluorinated pyrrolidines may exhibit altered bioavailability due to cytochrome P450 interactions .

Q. What strategies optimize the compound’s selectivity for target enzymes/receptors over off-target effects?

Structure-activity relationship (SAR) studies are key. Modify the fluorophenoxy group’s substituents (e.g., electron-withdrawing groups) or pyrrolidine ring stereochemistry. For example, (R)-enantiomers of similar compounds show 10-fold higher selectivity for σ-1 receptors than (S)-forms . Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets .

Q. How do solvent and pH conditions affect the compound’s reactivity in derivatization reactions?

  • Nucleophilic substitutions: Use aprotic solvents (e.g., THF) to stabilize intermediates. Acidic conditions (pH 4–6) enhance electrophilicity at the pyrrolidine nitrogen .
  • Cross-coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in DMSO at 100°C facilitate Suzuki-Miyaura couplings with aryl boronic acids . Monitor reaction progress via TLC or LC-MS to avoid over-functionalization .

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Standardized synthesis protocols: Fix solvent ratios, reaction times, and purification methods .
  • Quality control: Require ≥95% purity (HPLC) and consistent ¹H NMR profiles for all batches .
  • Blinded testing: Use third-party vendors for compound preparation to eliminate observer bias in biological assays .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Combine knockdown/knockout models (e.g., CRISPR-Cas9) with rescue experiments. For example, if the compound’s neuroprotective effects are mediated via NMDA receptor inhibition, test efficacy in NMDAR1-deficient cells . Proteomic profiling (e.g., phospho-antibody arrays) identifies downstream signaling pathways .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for dose-response studies with high variability?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC50/IC50. Apply outlier tests (e.g., Grubbs’ test) and repeat experiments with n ≥ 6 to ensure power . For toxicology data, Kaplan-Meier survival analysis is appropriate .

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models. Molecular dynamics simulations (100 ns trajectories) can reveal conformational changes missed in docking . Synthesize and test top computational hits empirically to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenoxy)pyrrolidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.